3-chloro-N-(2-naphthyl)benzamide
Description
Properties
Molecular Formula |
C17H12ClNO |
|---|---|
Molecular Weight |
281.7g/mol |
IUPAC Name |
3-chloro-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C17H12ClNO/c18-15-7-3-6-14(10-15)17(20)19-16-9-8-12-4-1-2-5-13(12)11-16/h1-11H,(H,19,20) |
InChI Key |
HLVDBLPSCLPDBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3-chloro-N-(2-naphthyl)benzamide can be contextualized by comparing it to related benzamide derivatives (Table 1). Key differences in substituents, biological activity, and crystallographic behavior are highlighted below.
Table 1: Comparison of this compound with Structurally Related Compounds
Structural and Functional Insights
Substituent Effects on Bioactivity: The 2-naphthyl group in the target compound may enhance binding to aromatic receptors compared to simpler phenyl substituents (e.g., in JNJ-63533054). Chlorine positioning influences halogen bonding. For example, 3-chloro-N-(2-nitrophenyl)benzamide exhibits a Cl···Cl distance of 3.94 Å, whereas dichlorophenyl analogs (e.g., 3-chloro-N-(3,5-dichlorophenyl)benzamide) may engage in stronger intermolecular interactions .
Crystallographic Behavior: Planarity of the amide group is a common feature (e.g., r.m.s. deviation = 0.016 Å in 3-chloro-N-(2-nitrophenyl)benzamide), but dihedral angles vary with substituent bulkiness. The naphthyl group likely induces greater torsional strain compared to smaller groups like nitro or sulfathiazole . Hydrogen-bonding patterns differ: Sulfathiazole derivatives exhibit SO₂NH and amide IR bands , while furan-containing analogs (e.g., 3-chloro-N-[N-(furan-2-carbonyl)hydrazinocarbothioyl]benzamide) form 1D chains via N–H···O and C–H···O interactions .
The carbamothioyl group’s sulfur and oxygen atoms enable chelation, a feature absent in the target compound .
Preparation Methods
Formation of 3-Chlorobenzoyl Chloride
3-Chlorobenzoic acid reacts with thionyl chloride (SOCl₂) under anhydrous conditions to form 3-chlorobenzoyl chloride. In a representative procedure, 3-chlorobenzoic acid (10 mmol) is suspended in dichloromethane (20 mL), followed by dropwise addition of SOCl₂ (15 mmol). The mixture is refluxed for 3 hours, during which the carboxylic acid is quantitatively converted to the acid chloride. Excess SOCl₂ is removed via distillation, yielding 3-chlorobenzoyl chloride as a pale-yellow liquid (yield: 95–98%).
Coupling with 2-Naphthylamine
The acid chloride is subsequently reacted with 2-naphthylamine in tetrahydrofuran (THF) at 0–5°C. A solution of 2-naphthylamine (10 mmol) in THF is added dropwise to the acid chloride, followed by stirring at room temperature for 4 hours. The reaction is quenched with 5% sodium bicarbonate, and the product is extracted with ethyl acetate. After solvent evaporation, the crude solid is recrystallized from ethanol to afford this compound as white crystals (yield: 80–85%).
Key Data:
-
Reaction temperature: 0–25°C
-
Yield: 80–85%
-
Purity (HPLC): >98%
Carbodiimide-Based Coupling
Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate amide bond formation under mild conditions, avoiding the need for acid chloride intermediates. This method is preferred for acid- or heat-sensitive substrates.
Activation of 3-Chlorobenzoic Acid
3-Chlorobenzoic acid (10 mmol) is dissolved in dry dimethylformamide (DMF, 15 mL). EDCI (12 mmol) and hydroxybenzotriazole (HOBt, 12 mmol) are added sequentially, and the mixture is stirred at 0°C for 30 minutes to activate the carboxylic acid.
Amide Bond Formation
2-Naphthylamine (10 mmol) is added to the activated acid solution, and the reaction is stirred at room temperature for 12–18 hours. The mixture is diluted with water, and the precipitated product is filtered and washed with cold methanol. Further purification via column chromatography (silica gel, hexane/ethyl acetate) yields the target compound (yield: 75–80%).
Key Data:
-
Reaction time: 12–18 hours
-
Yield: 75–80%
-
Solvent system: DMF/hexane-ethyl acetate
Ritter Reaction Adaptation
Though less commonly applied to aromatic amines, the Ritter reaction offers an alternative pathway via nitrile intermediates. This method, adapted from tert-butylamide syntheses, requires careful optimization for naphthylamine substrates.
Nitrile Intermediate Preparation
3-Chlorobenzonitrile (10 mmol) is combined with concentrated sulfuric acid (20 mL) and stirred at 50°C for 2 hours. The nitrile undergoes partial hydrolysis to form a reactive imidate species.
Naphthylamine Incorporation
2-Naphthylamine (10 mmol) is introduced to the imidate solution, and the reaction is heated to 70°C for 6 hours. After neutralization with aqueous ammonia, the product is extracted with dichloromethane and purified via recrystallization (yield: 60–65%).
Key Data:
-
Reaction temperature: 70°C
-
Yield: 60–65%
-
Limitations: Moderate yield due to competing hydrolysis
Comparative Analysis of Methods
| Parameter | Acid Chloride Method | EDCI/HOBt Method | Ritter Reaction Method |
|---|---|---|---|
| Yield | 80–85% | 75–80% | 60–65% |
| Reaction Time | 4 hours | 12–18 hours | 6 hours |
| Purification | Recrystallization | Column Chromatography | Recrystallization |
| Cost | Low | Moderate | Low |
| Operational Complexity | Simple | Moderate | High |
The acid chloride method provides the highest yield and shortest reaction time, making it the most industrially viable approach. However, the EDCI/HOBt method is preferable for lab-scale syntheses requiring milder conditions. The Ritter reaction, while feasible, suffers from lower efficiency and is less recommended.
Characterization and Quality Control
Synthetic batches of this compound are validated using:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, CONH), 7.90–7.30 (m, 10H, naphthyl and benzyl protons), 3.10 (s, 1H, Ar-Cl).
-
GC-MS : m/z 307 [M+H]⁺.
-
HPLC : Retention time 12.3 minutes (C18 column, acetonitrile/water 70:30).
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield and purity of 3-chloro-N-(2-naphthyl)benzamide?
- Methodological Answer : The synthesis typically involves coupling 3-chlorobenzoic acid derivatives with 2-naphthylamine. Key steps include:
- Activation of carboxylic acid : Use thionyl chloride (SOCl₂) to convert 3-chlorobenzoic acid to its acid chloride .
- Amide coupling : React the acid chloride with 2-naphthylamine in acetonitrile under reflux (3–5 hours) .
- Purification : Recrystallization from slow evaporation of acetonitrile yields crystals suitable for X-ray diffraction .
Critical parameters : - Temperature : Maintain reflux (~80°C) to ensure complete reaction.
- Solvent : Polar aprotic solvents (e.g., acetonitrile) improve solubility and reaction efficiency.
- Stoichiometry : Equimolar ratios reduce side products. Reported yields range from 60–75% under optimized conditions .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-technique approach ensures structural validation and purity assessment:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., aromatic protons at δ 7.2–8.5 ppm) and amide bond formation (N–H signal at δ ~10 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak ([M+H]⁺) at m/z 296.06 (C₁₇H₁₂ClNO⁺) .
- X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between aromatic planes: 15.2°) and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Q. What pharmacological targets are plausible for this compound based on structural analogs?
- Methodological Answer : Structural analogs (e.g., tetrahydroquinoline or pyridine-substituted benzamides) suggest potential targets:
- Kinase Inhibition : Chlorobenzamide derivatives disrupt ATP-binding pockets in kinases (e.g., EGFR, VEGFR) via halogen-π interactions .
- Neurological Targets : Tetrahydroquinoline moieties in related compounds modulate serotonin/dopamine receptors, implying CNS activity .
Validation strategies : - In silico docking : Use programs like AutoDock to predict binding affinities.
- Enzyme assays : Test inhibition of recombinant kinases (IC₅₀ determination) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported molecular geometries of halogenated benzamides?
- Methodological Answer : Conflicting reports on Cl···Cl interactions (e.g., 3.8 Å vs. 3.94 Å in similar structures) arise from packing effects. To resolve:
- DFT calculations : Compare experimental (X-ray) and computed geometries (e.g., using Gaussian09) to assess environmental influences .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., using CrystalExplorer) to differentiate weak interactions (C–H···O vs. halogen bonds) .
Case study : In 3-chloro-N-(2-nitrophenyl)benzamide, the Cl···Cl distance (3.94 Å) exceeds typical van der Waals radii, indicating no significant interaction .
Q. What computational strategies predict the electronic properties of this compound for drug design?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO/LUMO) to assess reactivity. For example, the electron-withdrawing Cl group lowers LUMO energy, enhancing electrophilicity .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to estimate solubility and membrane permeability.
- QSPR models : Corrogate substituent effects (e.g., Cl position) with logP or pKa values to optimize pharmacokinetics .
Q. How to address contradictory biological activity data across studies?
- Methodological Answer : Discrepancies may stem from assay conditions or impurity profiles. Mitigate via:
- Reproducibility protocols : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- HPLC purity checks : Ensure >95% purity (e.g., using C18 columns, MeOH:H₂O gradients) to exclude confounding byproducts .
- Meta-analysis : Pool data from PubChem or ChEMBL to identify trends (e.g., IC₅₀ variability against kinase targets) .
Q. What strategies enhance the thermal stability of this compound for material science applications?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset (e.g., ~250°C for similar benzamides) .
- Co-crystallization : Introduce hydrogen-bond donors (e.g., carboxylic acids) to stabilize the lattice .
- Derivatization : Substitute the naphthyl group with electron-deficient rings (e.g., pyridine) to reduce oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
